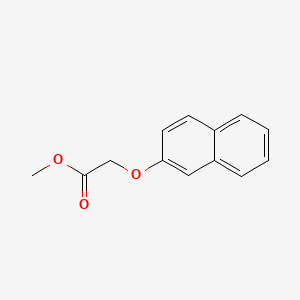

Methyl (2-naphthoxy)acetate

Description

The exact mass of the compound methyl (2-naphthyloxy)acetate is 216.078644241 g/mol and the complexity rating of the compound is 239. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl (2-naphthoxy)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl (2-naphthoxy)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-naphthalen-2-yloxyacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c1-15-13(14)9-16-12-7-6-10-4-2-3-5-11(10)8-12/h2-8H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMURPBCUFDCTEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1=CC2=CC=CC=C2C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1929-87-9 | |

| Record name | Methyl 2-(2-naphthalenyloxy)acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1929-87-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Technical Monograph: Methyl (2-naphthoxy)acetate as a Synthetic Auxin

This technical guide details the chemical, pharmacological, and experimental profile of Methyl (2-naphthoxy)acetate , a synthetic auxin derivative. It is designed for researchers requiring high-fidelity protocols and mechanistic insights.

Executive Summary

Methyl (2-naphthoxy)acetate (CAS: 1929-87-9) is the methyl ester derivative of 2-naphthoxyacetic acid (BNOA).[1] Functioning primarily as a pro-auxin , this lipophilic molecule exhibits superior cuticle permeability compared to its free acid counterpart. Upon entry into plant tissue, it undergoes enzymatic hydrolysis to release the active BNOA moiety, which subsequently modulates auxin response factors (ARFs) via the TIR1/AFB signaling cascade. Its primary applications lie in fruit set induction (parthenocarpy) in Solanaceous crops and as a reference standard in pesticide residue analysis.

Chemical & Physicochemical Profile

| Parameter | Data |

| IUPAC Name | Methyl 2-(naphthalen-2-yloxy)acetate |

| Common Name | BNOA Methyl Ester |

| CAS Number | 1929-87-9 |

| Molecular Formula | C₁₃H₁₂O₃ |

| Molecular Weight | 216.23 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in acetone, methanol, toluene; Insoluble in water |

| LogP (Predicted) | ~3.2 (High lipophilicity facilitates cuticle penetration) |

| Melting Point | 48–50 °C |

Synthesis & Formulation

Mechanistic Rationale

While direct esterification of BNOA is possible, the Williamson Ether Synthesis using 2-naphthol and methyl chloroacetate is preferred for high purity and yield. This SN2 reaction avoids the equilibrium limitations of Fischer esterification.

Protocol: Williamson Ether Synthesis

Objective: Synthesize high-purity Methyl (2-naphthoxy)acetate.

Reagents:

-

2-Naphthol (14.4 g, 100 mmol)

-

Methyl chloroacetate (12.0 g, 110 mmol)

-

Potassium carbonate (anhydrous, 20.7 g, 150 mmol)

-

Acetone (dry, 150 mL)

Step-by-Step Methodology:

-

Solvation: Dissolve 2-naphthol in 150 mL of dry acetone in a 500 mL round-bottom flask equipped with a magnetic stir bar.

-

Deprotonation: Add anhydrous potassium carbonate (

) to the solution. Stir vigorously at room temperature for 15 minutes to facilitate the formation of the naphthoxide anion. -

Alkylation: Add methyl chloroacetate dropwise over 10 minutes. The reaction is exothermic; ensure the temperature does not exceed 40 °C.

-

Reflux: Attach a reflux condenser and heat the mixture to varying reflux (approx. 56 °C) for 6–8 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 4:1).

-

Work-up:

-

Cool the mixture to room temperature.

-

Filter off the inorganic salts (

, unreacted -

Concentrate the filtrate under reduced pressure (rotary evaporator) to yield a crude solid.

-

-

Purification: Recrystallize the crude product from hot methanol.

-

Validation: Verify structure via

-NMR (

Caption: Williamson ether synthesis pathway for Methyl (2-naphthoxy)acetate production.

Mechanism of Action: The Pro-Auxin Pathway

Methyl (2-naphthoxy)acetate is biologically inactive in its ester form. Its efficacy relies on metabolic bioactivation.

-

Penetration: The methyl ester group increases lipophilicity, allowing the molecule to passively diffuse through the waxy plant cuticle and plasma membrane more efficiently than the free acid.

-

Bioactivation: Intracellular carboxylesterases (e.g., MES family) hydrolyze the ester bond, releasing free 2-naphthoxyacetic acid (BNOA).

-

Receptor Binding: BNOA mimics Indole-3-acetic acid (IAA). It binds to the TIR1/AFB F-box proteins, promoting the ubiquitination of Aux/IAA repressor proteins.[2]

-

Gene Activation: Degradation of Aux/IAA repressors releases Auxin Response Factors (ARFs), initiating transcription of auxin-responsive genes (e.g., GH3, SAUR).

Caption: Bioactivation and signal transduction pathway of Methyl (2-naphthoxy)acetate.

Application Protocol: Tomato Fruit Set Induction

Context: This protocol uses the methyl ester to induce parthenocarpy (fruit development without fertilization) in tomatoes, useful in low-temperature conditions where pollen viability is low.

Formulation:

-

Stock Solution: 100 mg Methyl (2-naphthoxy)acetate in 10 mL Ethanol.

-

Working Solution: Dilute Stock to 50 mg/L (ppm) in water containing 0.05% Tween-20 (surfactant).

Methodology:

-

Timing: Apply when the first truss of flowers is fully open (anthesis).

-

Application: Using a hand-held sprayer, apply the working solution directly to the flower clusters.

-

Critical Control: Do not spray the growing apical tip (meristem) to avoid epinasty (downward curling of leaves).

-

-

Frequency: Repeat application every 5–7 days as new trusses flower.

-

Observation: Fruit swelling should be visible within 4–6 days. Compare set percentage against untreated controls.

Toxicology & Metabolism

-

Metabolic Fate: In plants, the hydrolyzed acid (BNOA) is eventually deactivated via hydroxylation of the naphthalene ring followed by glycosylation (e.g., glucosyl esters).

-

Residue Analysis: Due to its stability, the methyl ester is often the target analyte in gas chromatography (GC-MS) protocols.

-

Safety: Low acute toxicity (LD50 > 4000 mg/kg, dermal).[1] However, as a naphthalene derivative, chronic exposure should be minimized. Use standard PPE (gloves, goggles) during synthesis and application.

References

-

Agilent Technologies. (2006).[5] Agilent Pesticides Application Compendium: Dynamic MRM Database for Pesticide Analysis. Retrieved from

-

ChemicalBook. (n.d.).[1] Methyl (2-naphthoxy)acetate Product Properties and Safety Data. Retrieved from

-

National Institutes of Health (NIH). (2021). Auxin Metabolism in Plants: Biosynthesis and Inactivation. PMC8060639. Retrieved from

-

MDPI. (2022). Advances in Plant Auxin Biology: Synthesis, Metabolism, and Signaling. Plants, 11(3).[2] Retrieved from

-

ResearchGate. (2010). Effect of dose application of auxin (2-Naphthoxy-Acetic Acid) in the flower cluster of tomato. Retrieved from

Sources

From Coleoptiles to Chemical Warfare: The Technical Genesis of Synthetic Auxins (1930–1950)

The following technical guide details the early research into synthetic auxins, focusing on the period between 1930 and 1950. It synthesizes historical methodologies with modern chemical understanding to provide a rigorous analysis of how the first plant growth regulators were discovered, screened, and commercialized.

Executive Summary

The transition from the isolation of natural auxin (Indole-3-acetic acid, IAA) to the synthesis of phenoxy herbicides (2,4-D, MCPA) represents a watershed moment in agricultural chemistry.[1] This guide analyzes the technical progression from bio-driven discovery—reliant on the tedious Avena coleoptile curvature test—to the structure-activity relationship (SAR) studies that identified the auxin pharmacophore. We detail the specific experimental protocols used by pioneers like F.W. Went, K.V. Thimann, and P.W.[2] Zimmerman, providing a reproducible framework of the early screening systems that birthed the modern herbicide industry.

The Biological Standard: The Avena Coleoptile Curvature Test

Before mass spectrometry or HPLC, auxin activity was quantified using a biological transducer: the oat (Avena sativa) coleoptile.[3][4][5][6] Developed by F.W.[4][7] Went in 1928, this assay remained the "Gold Standard" for defining auxin activity through the 1940s.

Mechanistic Principle

The assay relies on the Cholodny-Went theory , which posits that differential auxin distribution causes differential growth. By applying a test substance asymmetrically to a decapitated coleoptile, the researcher induces a chemical gradient. If the substance mimics auxin, it stimulates cell elongation on the treated side, causing the stem to curve away from the block.[8]

The Historic Protocol (Reconstructed)

Objective: Quantify auxin activity based on degrees of curvature.[3][8] Sensitivity: Detection limit approx. 0.05 µg/L of IAA.

-

Germination: Avena sativa seeds are soaked and germinated in total darkness at 25°C and 90% relative humidity. Red light exposure (660 nm) is applied briefly to suppress mesocotyl elongation.

-

Decapitation (T=0): When coleoptiles reach 15–30 mm, the apical 1 mm (the natural source of auxin) is excised.[9][10]

-

Physiological Depletion (T+3h): A second decapitation removes the regenerated physiological tip to ensure the stump is auxin-depleted. The primary leaf is pulled loose to serve as a support pillar.[8][11]

-

Application: An agar block (

mm) containing the test compound is mounted unilaterally on the cut surface. -

Incubation: Seedlings are incubated for 90 minutes in darkness.

-

Measurement: Shadowgraphs (photograms) are taken.[11] The angle of curvature (

) is measured relative to the vertical axis.

Workflow Visualization

The following diagram illustrates the critical steps in the Avena assay, highlighting the logic of physiological depletion.

Figure 1: The Standard Avena Coleoptile Curvature Workflow. Note the double-decapitation step essential for removing endogenous auxin.

Defining the Pharmacophore: The Koepfli-Thimann-Went Requirements

By 1938, researchers realized that auxin activity was not unique to IAA. Koepfli, Thimann, and Went analyzed various synthetic analogs (indoles, naphthalenes, etc.) and proposed the first Structure-Activity Relationship (SAR) model for auxins.

The Structural Rules (1938)

For a molecule to exhibit auxin activity, it must possess:

-

Ring System: An unsaturated ring nucleus.[12]

-

Acidic Group: A carboxyl group (or a group easily converted to one).

-

Spacer: A side chain of specific length separating the ring and the carboxyl group.

-

Spatial Arrangement: A specific planar configuration between the ring and the side chain.

This framework guided the synthesis of Naphthaleneacetic acid (NAA) and Indole-3-butyric acid (IBA) , which proved more stable than IAA for commercial use.

Figure 2: The Koepfli-Thimann-Went Structural Requirements (1938). This logic drove the search for non-indole auxins.

The Synthetic Leap: Phenoxyacetic Acids (1942–1945)

The most significant breakthrough occurred independently in the UK (Templeman & Sexton at ICI) and the USA (Zimmerman & Hitchcock at Boyce Thompson Institute). They discovered that substituting the indole ring with a chlorinated phenoxy ring retained auxin activity but introduced systemic stability and herbicidal potency at high doses.

Comparative Activity Data

The following table summarizes the molar activity thresholds required to induce curvature in the Avena test compared to the Split Pea test, highlighting the potency of the synthetic variants.

| Compound | Structure Type | Avena Curvature (Min.[6][7][11] Conc.) | Split Pea Test (Activity) | Commercial Fate |

| IAA | Indole (Natural) | High | Rooting Agent | |

| NAA | Naphthalene | High | Fruit Thinning | |

| 2,4-D | Phenoxy (Di-Cl) | Very High | Systemic Herbicide | |

| MCPA | Phenoxy (Me, Cl) | High | Cereal Herbicide | |

| Benzoic Acid | Phenyl | Inactive | Inactive | None |

The Split Pea Stem Curvature Test

As screening volume increased, the Avena test became too laborious. The Split Pea Test (Went, 1934) became the rapid screening alternative, particularly for detecting the high-dose "overgrowth" effects characteristic of herbicides.

Protocol:

-

Growth: Etiolated pea seedlings (Pisum sativum) are grown for 7 days in darkness.

-

Preparation: A 3-cm section of the third internode is excised.

-

Slit: The stem is split longitudinally for 2/3 of its length.

-

Incubation: The split stems are floated in the test solution for 6–24 hours.

-

Result:

-

Low Auxin: The outer epidermal cells elongate less than the inner cortical cells (due to tissue tension), causing outward bending.

-

High Auxin: The auxin penetrates, inducing rapid elongation of the epidermis, causing inward curling.

-

Synthesis of 2,4-D: The Industrial Pathway

The synthesis of 2,4-Dichlorophenoxyacetic acid (2,4-D) was favored due to the cheap availability of precursors (phenol and chlorine). The reaction is a classic nucleophilic substitution (Williamson ether synthesis).

Reaction Logic

-

Chlorination: Phenol is chlorinated to produce 2,4-dichlorophenol.

-

Salt Formation: The phenol is treated with sodium hydroxide (NaOH) to form sodium 2,4-dichlorophenate.

-

Etherification: Sodium chloroacetate is added. The phenoxide ion attacks the alpha-carbon of the chloroacetate, displacing the chloride ion.

-

Acidification: The resulting salt is acidified to precipitate 2,4-D acid.

Figure 3: Industrial Synthesis Pathway for 2,4-D. This simple chemistry allowed for rapid scaling during WWII.

References

-

Went, F. W. (1928). Wuchsstoff und Wachstum. Recueil des Travaux Botaniques Néerlandais, 25, 1-116. Link

-

Koepfli, J. B., Thimann, K. V., & Went, F. W. (1938). Phytohormones: Structure and Physiological Activity.[6] I. Journal of Biological Chemistry, 122, 763-780.[6] Link

-

Zimmerman, P. W., & Hitchcock, A. E. (1942). Substituted Phenoxy and Benzoic Acid Growth Substances and the Relation of Structure to Physiological Activity.[13][14] Contributions from Boyce Thompson Institute, 12, 321-343.[14] Link

-

Templeman, W. G., & Sexton, W. A. (1946). The Differential Effects of Synthetic Plant Growth Substances and other Compounds upon Plant Species.[1] Proceedings of the Royal Society of London. Series B, 133(872), 300-313. Link

-

Thimann, K. V. (1977). Hormone Action in the Whole Life of Plants. University of Massachusetts Press. Link

-

Peterson, G. E. (1967). The Discovery and Development of 2,4-D. Agricultural History, 41(3), 243-254. Link

Sources

- 1. In the beginning: the multiple discovery of the first hormone herbicides | Weed Science | Cambridge Core [cambridge.org]

- 2. Kenneth V. Thimann | plant hormones, photosynthesis, biochemistry | Britannica [britannica.com]

- 3. Avena curvature test - Dictionary of botany [botanydictionary.org]

- 4. Avena curvature test is a bioassay for the activity class 11 biology CBSE [vedantu.com]

- 5. The Avena geo-curvature test : A quick and simple bioassay for auxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Auxin Activity: Past, present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selfstudys.com [selfstudys.com]

- 8. biologydiscussion.com [biologydiscussion.com]

- 9. Describe the procedure of Avena curvature test. [allen.in]

- 10. m.youtube.com [m.youtube.com]

- 11. scribd.com [scribd.com]

- 12. Auxin: Function, Hormone, Types & Discovery | AESL [aakash.ac.in]

- 13. Substituted Phenoxy and Benzoic Acid Growth Substances and the Relation of Structure to Physiological Activity · [nal.usda.gov]

- 14. Zimmerman, P.W. and Hitchcock, A.E. (1942) Substituted Phenoxy and Benzoic Acid Growth Substances and the Relation of Structure to Physiological Activity. Contributions from Boyce Thompson Institute, 12, 321-343. - References - Scientific Research Publishing [scirp.org]

Methodological & Application

Application Note: Protocol for Using Methyl (2-naphthoxy)acetate in Plant Tissue Culture

Part 1: Executive Summary & Scientific Rationale

The "Trojan Horse" Advantage

Methyl (2-naphthoxy)acetate (BNOA methyl ester) represents a specialized tool in plant tissue culture, acting as a lipophilic prodrug of the synthetic auxin 2-naphthoxyacetic acid (BNOA). While standard auxins (IAA, NAA, 2,4-D) are widely used as free acids or salts, they often face transport bottlenecks due to their charge at physiological pH.

Why use the Methyl Ester form?

-

Enhanced Permeability: The esterification of the carboxylic acid group neutralizes the molecule's charge, significantly increasing its lipophilicity. This allows the compound to diffuse passively across the plasma membrane more efficiently than its ionic counterparts, which often require specific influx carriers (like AUX1/LAX).

-

Intracellular Activation: Once inside the cytoplasm, ubiquitous intracellular esterases hydrolyze the methyl group, releasing the active BNOA acid. This creates a "trap" mechanism—the active acid is less permeable and accumulates intracellularly to drive auxin signaling.

-

Stability: The ester form is generally more resistant to photo-oxidation and enzymatic degradation in the culture medium compared to natural auxins like IAA.

Mechanism of Action

The following pathway illustrates the uptake and activation logic, distinguishing the ester's passive entry from the carrier-mediated entry of free acids.

Figure 1: The "Ion Trap" mechanism. The ester (Blue) penetrates membranes passively, is hydrolyzed (Yellow) into the active acid (Green), which is then trapped in the cytoplasm to bind receptors.

Part 2: Preparation & Handling Protocols

Chemical Properties & Calculations

Before preparation, ensure accurate molar conversions. The ester is heavier than the free acid; using a 1:1 weight ratio will result in slightly lower molar exposure.

| Parameter | Methyl (2-naphthoxy)acetate | 2-Naphthoxyacetic Acid (BNOA) |

| CAS Number | 1929-87-9 | 120-23-0 |

| Molecular Weight | ~216.23 g/mol | ~202.21 g/mol |

| Solubility | DMSO, Ethanol, Acetone | DMSO, Ethanol, NaOH (aq) |

| Water Solubility | Negligible | Low (requires pH adjustment) |

| Conversion Factor | 1.0 mg Ester = 0.935 mg Active Acid | - |

Stock Solution Preparation (10 mg/mL)

Critical Note: Do not use water or NaOH for the initial dissolution of the ester. It requires an organic solvent.[1]

Reagents:

-

Methyl (2-naphthoxy)acetate (High Purity >98%)

-

Dimethyl Sulfoxide (DMSO) - Recommended for stability

-

OR Absolute Ethanol (EtOH) - Alternative

Protocol:

-

Weighing: Accurately weigh 100 mg of Methyl (2-naphthoxy)acetate.

-

Dissolution: Transfer to a sterile 15 mL centrifuge tube. Add 10 mL of DMSO (or EtOH).

-

Vortexing: Vortex until the solution is completely clear. No heating should be required.

-

Sterilization:

-

DMSO Stocks: DMSO is bacteriostatic, but for critical TC work, pass through a 0.22 µm PTFE or Nylon syringe filter . (Do not use Cellulose Acetate filters with DMSO).

-

Ethanol Stocks: Generally considered self-sterilizing if >70%, but filtration is good practice.

-

-

Storage: Aliquot into amber microcentrifuge tubes. Store at -20°C . Stable for 12-24 months.

Media Incorporation

Thermostability Warning: While BNOA is relatively stable, esters can hydrolyze at high temperatures and pressures. Do not autoclave the hormone.

Workflow:

-

Prepare basal medium (e.g., MS + Sucrose + Gelling Agent).

-

Autoclave at 121°C for 15-20 minutes.

-

Cool media to 50-55°C in a water bath.

-

Add the required volume of Stock Solution (see dosing table below) under a laminar flow hood.

-

Swirl gently to mix (avoid bubbles) and pour plates/tubes.

Part 3: Experimental Dosing & Optimization

Because the ester enters cells more efficiently, the effective dose may differ from standard BNOA protocols. A dose-response curve is required for new plant lines.

Recommended Concentration Ranges

| Application | Target Concentration (Active) | Volume of 10 mg/mL Stock per Liter Media | Notes |

| Rooting (Easy species) | 0.1 - 0.5 mg/L | 10 - 50 µL | Lower dose prevents callus formation at root base. |

| Rooting (Recalcitrant) | 1.0 - 5.0 mg/L | 100 - 500 µL | Pulse treatment (24-48h) often preferred for high doses. |

| Callus Induction | 2.0 - 10.0 mg/L | 200 - 1000 µL | Often combined with a cytokinin (e.g., Kinetin/BA). |

| Fruit/Ovary Culture | 10.0 - 50.0 mg/L | 1.0 - 5.0 mL | Historical use for parthenocarpy (tomato/strawberry). |

Experimental Workflow: Rooting Optimization

Use this standardized workflow to determine the optimal concentration for your specific explant.

Figure 2: Dose-response validation workflow. Four parallel streams ensure the "sweet spot" between rooting and excessive callusing is identified.

Part 4: Troubleshooting & Validation

| Observation | Probable Cause | Corrective Action |

| Precipitation in Media | "Shock" precipitation when organic solvent hits aqueous media. | Add stock slowly while stirring rapidly. Ensure media is warm (55°C). |

| Excessive Callusing | Ester uptake is too efficient; intracellular auxin is too high. | Reduce concentration by 50% compared to standard BNOA/NAA protocols. |

| No Response | Hydrolysis failure (rare) or lack of receptors. | Confirm explant viability. Ensure stock was not autoclaved (thermal degradation). |

| Leaf Epinasty/Curling | Classic auxin overdose. | Transfer explants to hormone-free media immediately (Recovery Phase). |

References

-

Auxin Mechanism & Transport

-

Li, W. et al. (2008).[2] "The possible action mechanisms of indole-3-acetic acid methyl ester in Arabidopsis." Plant Cell Reports. (Discusses the hydrolysis of auxin esters to active acids).

-

Yang, Y. et al. (2008).[2] "Auxin-mediated regulation of plant development." (General auxin signaling via TIR1).

-

-

BNOA Applications

- Asahira, T. et al. (1967). "Effects of 2-naphthoxyacetic acid on the fruit setting of tomato and strawberry." (Historical grounding of BNOA efficacy).

-

Sigma-Aldrich Product Information. "Plant Tissue Culture Protocols: Growth Regulators." (General solubility and handling of auxin analogs).

-

Chemical Properties

-

PubChem Compound Summary for CID 15729 (Methyl (2-naphthoxy)acetate).

-

Sources

Mastering the Preparation of Methyl (2-naphthoxy)acetate Stock Solutions: A Guide for Researchers

In the realm of scientific research, particularly within drug development and plant sciences, the precision and reproducibility of experimental outcomes are paramount. The journey to reliable data begins with the meticulous preparation of starting materials, among which stock solutions hold a foundational role. This technical guide provides a comprehensive protocol for the preparation of stock solutions of Methyl (2-naphthoxy)acetate, a compound of interest for its potential biological activities. This document is designed to equip researchers, scientists, and professionals in drug development with the necessary knowledge to prepare these solutions with accuracy, ensuring the integrity of their subsequent experiments.

The causality behind each step is explained to provide a deeper understanding of the protocol, fostering a culture of precision and safety in the laboratory. By adhering to these guidelines, researchers can establish a self-validating system for their stock solution preparation, a critical step towards trustworthy and publishable results.

Physicochemical Properties of Methyl (2-naphthoxy)acetate: The Foundation of Accurate Preparation

A thorough understanding of the physicochemical properties of a compound is the bedrock upon which reliable stock solutions are built. Methyl (2-naphthoxy)acetate (CAS No. 1929-87-9) is a derivative of 2-Naphthoxyacetic acid, a known plant growth regulator.[1] The methyl ester form may offer different solubility and permeability characteristics in experimental systems. Key properties are summarized in the table below:

| Property | Value | Source |

| CAS Number | 1929-87-9 | [2] |

| Molecular Formula | C₁₃H₁₂O₃ | [2] |

| Molecular Weight | 216.23 g/mol | [2] |

| Appearance | White to off-white crystalline powder | Inferred from related compounds |

| Melting Point | 74-76 °C | [3] |

| Boiling Point | 339.8 °C at 760 mmHg | [4] |

| Density | 1.174 g/cm³ | [4] |

Table 1: Physicochemical properties of Methyl (2-naphthoxy)acetate.

Safety First: Handling Methyl (2-naphthoxy)acetate with Due Diligence

General Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

-

Handling: Avoid direct contact with the skin and eyes. In case of contact, rinse the affected area thoroughly with water.

-

Spills: In the event of a spill, follow standard laboratory procedures for cleaning up solid chemical spills.

The Art of Dissolution: Selecting the Right Solvent

The choice of solvent is critical for preparing a stable and homogenous stock solution. The solubility of Methyl (2-naphthoxy)acetate is not extensively documented, but based on the properties of its parent compound, 2-Naphthoxyacetic acid, which is soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO) and poorly soluble in water, a similar solubility profile can be anticipated.[1]

-

Dimethyl Sulfoxide (DMSO): A powerful and versatile aprotic solvent, DMSO is an excellent choice for dissolving a wide range of organic compounds.[7][8] It is often the preferred solvent for preparing high-concentration stock solutions for in vitro assays.

-

Ethanol (EtOH): A polar protic solvent, ethanol is another suitable option and is often used in biological experiments due to its lower toxicity compared to DMSO at working concentrations.

-

Water: Due to the lipophilic nature of the naphthyl group, Methyl (2-naphthoxy)acetate is expected to have very low solubility in water. Therefore, direct dissolution in aqueous buffers is not recommended for preparing concentrated stock solutions.

For most biological applications, preparing a high-concentration primary stock solution in 100% DMSO or absolute ethanol is the recommended approach. This primary stock can then be serially diluted in the appropriate cell culture medium or experimental buffer to achieve the desired final concentration. It is crucial to ensure that the final concentration of the organic solvent in the assay does not exceed a level that could induce cellular toxicity or other off-target effects (typically <0.1-0.5% v/v).

Protocol for Preparing a 10 mM Stock Solution of Methyl (2-naphthoxy)acetate in DMSO

This protocol provides a step-by-step guide for preparing a 10 mM stock solution, a common starting concentration for many experimental applications.

Materials:

-

Methyl (2-naphthoxy)acetate (solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Analytical balance

-

Spatula

-

Weighing paper or boat

-

Volumetric flask (e.g., 10 mL)

-

Pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Sterile microcentrifuge tubes or cryovials for aliquoting

Calculations:

To prepare a 10 mM (0.010 mol/L) stock solution, the required mass of Methyl (2-naphthoxy)acetate can be calculated using the following formula:

Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

For a 10 mL (0.010 L) stock solution:

Mass (g) = 0.010 mol/L x 0.010 L x 216.23 g/mol = 0.021623 g = 21.623 mg

Workflow for Stock Solution Preparation:

Figure 1: Workflow for preparing a Methyl (2-naphthoxy)acetate stock solution.

Step-by-Step Procedure:

-

Preparation and Weighing:

-

Tare the analytical balance with a clean weighing boat.

-

Carefully weigh out 21.6 mg of Methyl (2-naphthoxy)acetate.

-

-

Dissolution:

-

Transfer the weighed compound into a 10 mL volumetric flask.

-

Add approximately 8 mL of anhydrous DMSO to the flask.

-

Secure the cap and vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 30-40°C) may be used to aid dissolution if necessary, but ensure the compound is stable at this temperature.

-

Once fully dissolved, carefully add DMSO to the 10 mL mark.

-

Cap the flask and invert it several times to ensure the solution is homogenous.

-

-

Storage and Handling:

-

Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected (amber) microcentrifuge tubes or cryovials. This prevents repeated freeze-thaw cycles which can degrade the compound.

-

Clearly label each aliquot with the compound name, concentration, solvent, date of preparation, and your initials.

-

Store the aliquots at -20°C for short-to-medium-term storage or at -80°C for long-term storage. When stored correctly, these stock solutions should be stable for several months.

-

Application in Research: A Focus on Plant Biology

Given that the parent compound, 2-Naphthoxyacetic acid, is a synthetic auxin used to promote fruit set and rooting, it is highly probable that Methyl (2-naphthoxy)acetate exhibits similar biological activity.[1] Auxins are typically used in plant tissue culture at concentrations ranging from 0.01 to 10.0 mg/L.[9]

Example: Preparation of a 1 mg/L Working Solution in Plant Tissue Culture Medium:

To prepare 1 liter of plant tissue culture medium containing 1 mg/L of Methyl (2-naphthoxy)acetate from a 10 mM stock solution:

-

Calculate the required volume of the stock solution:

-

First, convert the desired final concentration from mg/L to Molarity (M): (1 mg/L) / (216.23 g/mol * 1000 mg/g) = 4.62 x 10⁻⁶ M

-

Use the dilution formula M₁V₁ = M₂V₂: (0.010 M) x V₁ = (4.62 x 10⁻⁶ M) x (1 L) V₁ = (4.62 x 10⁻⁶ M * 1 L) / 0.010 M = 0.000462 L = 0.462 mL or 462 µL

-

-

Aseptic Addition:

-

Under sterile conditions in a laminar flow hood, add 462 µL of the 10 mM Methyl (2-naphthoxy)acetate stock solution to 1 liter of autoclaved and cooled plant tissue culture medium.

-

Mix the medium thoroughly before dispensing into culture vessels.

-

Conclusion: The Cornerstone of Reliable Research

The meticulous preparation of stock solutions is a non-negotiable prerequisite for robust and reproducible scientific inquiry. This guide has provided a detailed, evidence-based protocol for preparing stock solutions of Methyl (2-naphthoxy)acetate. By understanding the physicochemical properties of the compound, adhering to strict safety protocols, selecting the appropriate solvent, and following a precise methodology, researchers can ensure the quality and reliability of their experimental starting materials. This foundational step is critical for generating high-quality data and advancing our understanding in the fields of drug development and plant science.

References

-

LookChem. methyl 2-naphthalen-2-yloxyacetate1929-87-9,Purity96%. [Link]

-

ResearchGate. Effect of dose application of auxin (2-Naphthoxy-Acetic Acid) in the flower cluster of tomato (Solanum lycopersicum L.) in protected conditions and hydroponics. [Link]

- Google Patents.

- Google Patents.

-

ResearchGate. STUDIES ON PLANT GROWTH‐REGULATING SUBSTANCES. [Link]

-

Cole-Parmer. Material Safety Data Sheet - Methyl Acetoacetate, 99+%. [Link]

-

Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

-

Wikipedia. Methyl acetate. [Link]

Sources

- 1. 2-Naphthoxyacetic acid CAS#: 120-23-0 [m.chemicalbook.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. 2-Naphthoxyacetic acid | 120-23-0 [chemicalbook.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. prepchem.com [prepchem.com]

- 6. 1929-87-9 CAS MSDS ((2-NAPHTHOXY)ACETIC ACID METHYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. thco.com.tw [thco.com.tw]

- 8. ptacts.uspto.gov [ptacts.uspto.gov]

- 9. Growth Regulators – Plant Tissue Culture Protocol [sigmaaldrich.com]

Using Methyl (2-naphthoxy)acetate to study root development

Using Methyl (2-naphthoxy)acetate to Dissect Root Architecture

Abstract & Introduction

The study of root development relies heavily on the manipulation of auxin gradients. While natural auxins like Indole-3-acetic acid (IAA) are unstable and subject to complex transport regulation (PIN/AUX1), synthetic analogs offer precise control. Methyl (2-naphthoxy)acetate (Me-BNOA) is the methyl ester derivative of the synthetic auxin (2-naphthoxy)acetic acid (BNOA).

Unlike the free acid, the methyl ester is highly lipophilic, allowing it to passively diffuse across the plasma membrane, bypassing the saturable influx carriers (AUX1/LAX) required for anionic auxin uptake. Once intracellular, ubiquitous esterases (such as the AtMES family in Arabidopsis) hydrolyze the ester to release the active BNOA moiety. This "pro-drug" mechanism makes Me-BNOA an invaluable tool for uncoupling intracellular auxin signaling from membrane transport dynamics.

This guide details the protocol for using Me-BNOA to modulate root system architecture (RSA), specifically focusing on primary root elongation inhibition and lateral root initiation.

Mechanism of Action: The Pro-Auxin Strategy

To interpret data generated with Me-BNOA, researchers must understand its bioactivation pathway.

-

Passive Diffusion: The ester group neutralizes the carboxylic acid, significantly increasing the partition coefficient (LogP). Me-BNOA enters the root epidermal and cortical cells via passive diffusion, independent of pH-dependent "acid trap" mechanisms or active transport.

-

Bioactivation: Intracellular methyl esterases (e.g., AtMES1/2/16) cleave the methyl group.

-

Signaling: The liberated BNOA (anionic form) binds to the TIR1/AFB F-box receptor complex.

-

Transcriptional Change: This binding promotes the ubiquitination and degradation of Aux/IAA repressor proteins, releasing Auxin Response Factors (ARFs) to trigger gene expression (e.g., LBD16, LBD29) driving root development.

Visualization: Bioactivation & Signaling Pathway

Caption: Figure 1. Me-BNOA enters cells passively and is hydrolyzed by esterases to active BNOA, triggering TIR1-mediated signaling.

Comparison of Auxin Tools

Selecting the right compound is critical for experimental design.

| Feature | IAA (Natural) | NAA (Synthetic) | Me-BNOA (Pro-Auxin) |

| Stability | Low (Light sensitive) | High | High (Hydrolysis dependent) |

| Uptake Mode | AUX1/LAX + Diffusion | Diffusion (High) | Passive Diffusion (Very High) |

| Efflux | PIN-dependent | Poor PIN substrate | Not a PIN substrate (until hydrolyzed) |

| Metabolism | Rapid conjugation (GH3) | Slow conjugation | Requires activation (Esterase) |

| Primary Use | Endogenous baseline | General rooting | Bypassing transport mutants; Slow release |

Experimental Protocol: Root Growth Assay

Objective: Determine the dose-dependent effect of Me-BNOA on primary root elongation and lateral root density in Arabidopsis thaliana (Col-0).

Materials

-

Reagent: Methyl (2-naphthoxy)acetate (Sigma/Aldrich or similar).

-

Solvent: Dimethyl sulfoxide (DMSO), molecular biology grade.

-

Media: 0.5x Murashige & Skoog (MS) salts, 1% Sucrose, 0.8% Phytoagar, pH 5.7 (MES buffered).

-

Plant Material: Surface-sterilized Arabidopsis seeds.

Step-by-Step Methodology

1. Stock Solution Preparation

-

Calculation: MW of Methyl (2-naphthoxy)acetate ≈ 216.23 g/mol .

-

Concentration: Prepare a 100 mM stock solution.

-

Example: Dissolve 21.6 mg in 1 mL of DMSO.

-

-

Storage: Aliquot into amber tubes and store at -20°C. Stable for >6 months.

2. Media Preparation (Dose-Response)

-

Prepare 0.5x MS agar media and autoclave.

-

Cool media to ~50°C in a water bath.

-

Add Me-BNOA stock to achieve final concentrations: 0 µM (DMSO Control), 0.1 µM, 0.5 µM, 1.0 µM, 5.0 µM, 10 µM.

-

Critical: Keep DMSO concentration constant (e.g., 0.1% v/v) across all plates to rule out solvent toxicity.

-

3. Experimental Setup (Vertical Plate Assay)

-

Day 0: Stratify seeds at 4°C for 2 days in the dark to synchronize germination.

-

Day 1: Plate seeds on control (0 µM) media.

-

Day 5: Transfer 5-day-old seedlings (uniform size) to the treatment plates (Me-BNOA series).

-

Why Transfer? Transferring ensures germination is not affected, isolating the effect on root development specifically.

-

-

Growth: Incubate vertically in a growth chamber (22°C, 16h light/8h dark).

4. Data Collection (Day 10)

-

Primary Root Length (PRL): Measure the increase in root length from the transfer point to the root tip using ImageJ/Fiji.

-

Lateral Root Number (LRN): Count emerged lateral roots using a stereomicroscope.

-

Lateral Root Density: Calculate LRN / PRL (roots/cm).

Visualization: Experimental Workflow

Caption: Figure 2. Step-by-step workflow for the vertical plate transfer assay.

Expected Results & Data Analysis

Researchers should expect a biphasic or inhibitory response typical of auxins.

| Me-BNOA Conc. (µM) | Primary Root Length | Lateral Root Density | Root Hair Phenotype |

| 0 (Control) | Normal Elongation | Baseline | Normal |

| 0.1 | Slight Inhibition (~10%) | Increased | Slightly longer |

| 1.0 | Moderate Inhibition (~40%) | Maximal | Dense, long hairs |

| 5.0 | Strong Inhibition (>70%) | Inhibited (Primordia fused) | Very dense, ectopic |

| 10.0 | Arrested Growth | Callus-like formation | Swollen root tips |

Interpretation:

-

Low concentrations (0.1 - 1 µM): The hydrolyzed BNOA promotes pericycle cell division, increasing lateral root density.

-

High concentrations (>5 µM): Excessive auxin signaling induces ethylene biosynthesis, leading to cell expansion inhibition (root swelling) and growth arrest.

Troubleshooting & Tips

-

Precipitation: Me-BNOA is hydrophobic. If adding to aqueous media, vortex immediately. Do not exceed 0.5% DMSO final concentration.

-

Sterility: Filter-sterilize the stock solution using a 0.22 µM PTFE (hydrophobic) syringe filter. Do not autoclave the stock.

-

Hydrolysis Verification: If no phenotype is observed, ensure the plant species expresses functional esterases. Arabidopsis and Solanaceae (Tomato/Tobacco) work well. For other species, a pilot with free acid (BNOA) is recommended as a positive control.

References

-

Auxin Mechanism & Signaling

-

Auxin Ester Metabolism (Methyl-IAA/BNOA analogs)

-

Yang, Y., et al. (2008). The Arabidopsis gene IAMT1 encodes a specific enzyme converting indole-3-acetic acid to methyl indole-3-acetate. Proceedings of the National Academy of Sciences, 105(31), 11023-11028. Link

-

Staswick, P. E., et al. (2005). Methyl indole-3-acetic acid and its metabolism in Arabidopsis. Plant Physiology, 138(2), 741-752. (Demonstrates the role of esterases in activating methyl-auxins). Link

-

-

Root Development Protocols

-

Dubrovsky, J. G., et al. (2009). Auxin acts as a local morphogenetic trigger to specify lateral root founder cells. Proceedings of the National Academy of Sciences, 105(25), 8790-8794. Link

-

-

Chemical Biology of Auxins

-

Ma, Q., et al. (2018). Auxin signaling: a big question to be addressed by small molecules. Journal of Experimental Botany, 69(2), 313-328. Link

-

Sources

Application Note: Determination of Auxinic Activity via Dose-Response Profiling of Methyl (2-naphthoxy)acetate in Arabidopsis thaliana

Introduction & Mechanistic Rationale

Methyl (2-naphthoxy)acetate (Me-BNOA) is a synthetic auxin analog belonging to the naphthalene series. While its free acid form, 2-naphthoxyacetic acid (BNOA), is a well-characterized auxin often used as a fruit-setting agent, the methyl ester variant presents unique pharmacokinetic properties.

Why use the Methyl Ester? Esters of auxins are highly lipophilic, allowing for rapid passive diffusion across the plasma membrane, often exceeding the uptake rates of the free acid forms. Once intracellular, Me-BNOA typically acts as a "pro-auxin." It is hydrolyzed by intracellular carboxylesterases (such as the AtMES family in Arabidopsis) to release the active BNOA moiety, which then interacts with the TIR1/AFB receptor complex.

The Physiological Readout Exogenous auxin application inhibits primary root elongation in Arabidopsis in a dose-dependent manner. This phenotype is robust, quantifiable, and serves as the gold standard for generating dose-response curves (IC50 determination) for auxin-mimics.

Mechanistic Pathway

The following diagram illustrates the theoretical activation and signaling pathway of Me-BNOA within the plant cell.

Figure 1: Proposed activation pathway of Methyl (2-naphthoxy)acetate. The ester permeates the membrane and is hydrolyzed to the active acid BNOA, triggering the TIR1-mediated signaling cascade.

Experimental Design Strategy

To ensure scientific integrity and reproducibility, this protocol utilizes a vertical plate assay with a logarithmic dose series .

-

Genotype: Arabidopsis thaliana Col-0 (Wild Type).[1]

-

Stratification: Essential for synchronous germination to ensure all roots are the same physiological age.

-

Solvent Control: Me-BNOA is hydrophobic. DMSO is the carrier. A "Mock" control containing the equivalent volume of DMSO is mandatory to rule out solvent toxicity.

-

Vertical Orientation: Plates must be grown vertically (90°) to allow roots to grow straight along the agar surface (gravitropism), facilitating accurate measurement.

Dose Range Selection

Based on standard synthetic auxin activity, the following concentration range is recommended to capture the full sigmoidal curve:

-

0 nM (Mock): DMSO only

-

10 nM: Sub-threshold/Threshold

-

100 nM: Linear phase start

-

1 µM: Linear phase mid-point

-

10 µM: Saturation approach

-

100 µM: Saturation/Toxicity

Materials & Reagents

| Component | Specification | Purpose |

| Me-BNOA | >98% Purity | Test Compound |

| DMSO | Cell Culture Grade | Solvent |

| MS Salts | Murashige & Skoog (0.5x) | Basal Nutrient |

| Sucrose | 1% (w/v) | Carbon Source |

| MES Buffer | 0.5 g/L | pH Stabilization |

| Agar | 0.8% - 1.0% (Plant Agar) | Solidifying Agent |

| Seeds | A. thaliana Col-0 | Model Organism |

| Bleach | Commercial (5% NaClO) | Sterilization |

Detailed Protocols

Phase 1: Stock Solution Preparation

Critical Step: Inaccurate stock preparation is the leading cause of curve shifts.

-

Calculate: Weigh 10 mg of Me-BNOA.

-

Dissolve: Dissolve in 100% DMSO to create a 100 mM Master Stock.

-

Note: If the molecular weight of Me-BNOA is approx 216.23 g/mol , 10 mg in ~462 µL DMSO yields ~100 mM. Adjust calculation based on exact weight.

-

-

Dilute: Create a working stock series (1000x) using DMSO so that you always add the same volume (1 µL per mL of media) to the agar.

-

100 mM (Master)

-

10 mM

-

1 mM

-

100 µM

-

10 µM

-

Phase 2: Media Preparation & Plating

-

Base Media: Prepare 1L of 0.5x MS medium with 1% Sucrose and 0.5 g/L MES. Adjust pH to 5.7 with KOH. Add 8-10g Agar. Autoclave.

-

Cooling: Allow media to cool to ~55°C in a water bath. High heat degrades auxins.

-

Doping: Pour 25 mL of media into 50 mL Falcon tubes (one tube per concentration).

-

Addition: Add 25 µL of the respective 1000x Stock solution to each tube.

-

Self-Validating Step: Ensure the "0 nM" control receives 25 µL of pure DMSO.

-

-

Pouring: Pour into square petri dishes (120x120mm). Allow to solidify.

Phase 3: Seed Sterilization & Sowing

-

Sterilize: Wash seeds in 70% Ethanol (1 min), then 20% Bleach + 0.05% Tween-20 (10 min). Rinse 5x with sterile water.

-

Stratify: Suspend seeds in 0.1% sterile agarose and store at 4°C for 2-3 days in the dark.

-

Sow: Spot seeds onto the solidified plates (approx. 15-20 seeds per row, 2 rows per plate).

-

Seal: Seal plates with micropore tape (allows gas exchange).

Phase 4: Growth & Imaging Workflow

Figure 2: Experimental workflow from seed preparation to data analysis.

Data Analysis & Visualization

Measurement

-

Open scanned images in Fiji (ImageJ) .

-

Set Scale: Use the ruler included in the scan to set global scale (pixels/mm).

-

Measure: Use the "Segmented Line" tool to trace the primary root from the hypocotyl-root junction to the root tip.

Calculation

Calculate the Percent Inhibition relative to the Mock (DMSO) control:

Curve Fitting (The "E-E-A-T" Standard)

Do not simply connect the dots. Use a Four-Parameter Logistic (4PL) Regression model (Hill Equation) to determine the IC50 (concentration inhibiting 50% of growth).

-

X: Log of concentration

-

Y: Root length (mm) or % of Control

Expected Data Output Table:

| Concentration | Log[Conc] | Mean Root Length (mm) ± SE | % of Control |

| DMSO (Control) | - | 45.2 ± 1.2 | 100% |

| 10 nM | -8.0 | 44.8 ± 1.5 | 99.1% |

| 100 nM | -7.0 | 38.5 ± 2.1 | 85.1% |

| 1 µM | -6.0 | 22.1 ± 1.8 | 48.8% |

| 10 µM | -5.0 | 8.4 ± 0.9 | 18.5% |

| 100 µM | -4.0 | 3.2 ± 0.4 | 7.0% |

Troubleshooting (Self-Validating Systems)

-

Roots growing into the agar:

-

Cause: Agar concentration too low or plates not vertical.

-

Fix: Use 1.0% agar and ensure plates are tilted back slightly (approx 3-5 degrees) or strictly vertical.

-

-

High variation in Control:

-

Cause: Asynchronous germination.

-

Fix: Do not skip the 3-day stratification step.

-

-

Precipitate in Media:

-

Cause: Me-BNOA crashed out of solution upon hitting aqueous media.

-

Fix: Ensure dropwise addition of DMSO stock to rapidly stirring media. Keep final DMSO < 0.1%.

-

References

-

Overvoorde, P., et al. (2010). Auxin Biology: A Central Role in Plant Development.[2] Cold Spring Harbor Perspectives in Biology. Link

-

Sauer, M., et al. (2013). Auxin: A Simple Molecule in a Complex World. Annual Review of Plant Biology. Link

-

Doyle, S. M., et al. (2015). Chemical Screening in Arabidopsis Seedlings. Methods in Molecular Biology. Link

-

Schindelin, J., et al. (2012). Fiji: an open-source platform for biological-image analysis. Nature Methods. Link

-

Yang, Y., et al. (2008). The Arabidopsis AtMES gene family encodes esterases that hydrolyze methyl indole-3-acetic acid.[3] Plant Physiology. Link

Sources

- 1. Arabidopsis Root Development Regulation by the Endogenous Folate Precursor, Para-Aminobenzoic Acid, via Modulation of the Root Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical inhibition of Arabidopsis PIN-FORMED auxin transporters by the anti-inflammatory drug naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inactive Methyl Indole-3-Acetic Acid Ester Can Be Hydrolyzed and Activated by Several Esterases Belonging to the AtMES Esterase Family of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Field Use of Synthetic Auxins in Agriculture

Abstract

Synthetic auxins represent a cornerstone of modern agricultural and horticultural practices, serving a dual role as potent herbicides and versatile plant growth regulators. Their discovery and application marked a new era in selective weed control and plant propagation.[1][2] This guide provides a comprehensive overview of the field application techniques for synthetic auxins, grounded in an understanding of their molecular mechanisms of action. It is designed for researchers, scientists, and professionals in agricultural development, offering detailed protocols and field-proven insights to optimize efficacy while mitigating potential risks such as off-target injury and herbicide resistance.

Foundational Principles: Understanding Synthetic Auxins

Synthetic auxins are exogenous molecules that mimic the activity of the natural plant hormone indole-3-acetic acid (IAA).[3][4] Unlike IAA, which is rapidly metabolized by plants, synthetic auxins exhibit greater stability and persistence, leading to prolonged physiological responses.[1] This enhanced stability is the key to their efficacy. At low concentrations, they are harnessed to promote desirable growth processes such as rooting and fruit development.[5][6] Conversely, at higher concentrations, they overwhelm the plant's hormonal regulatory systems, causing uncontrolled, disorganized growth that ultimately leads to the death of susceptible species, making them effective herbicides.[1][6]

The primary mode of action for synthetic auxins involves their perception by the SCF-TIR1/AFB E3 ubiquitin ligase complex .[4] This binding event triggers the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressor proteins.[1][4] The removal of these repressors allows Auxin Response Factors (ARFs) to activate the transcription of numerous auxin-responsive genes, leading to a cascade of physiological effects.[1][4] A critical consequence of this overstimulation is the massive production of ethylene and abscisic acid (ABA), which are key mediators of the herbicidal symptoms, including epinasty, senescence, and eventual cell death.[2][7]

The Auxin Signaling Pathway: A Visual Representation

The following diagram illustrates the canonical auxin signaling pathway that is hijacked by synthetic auxins.

Caption: The molecular mechanism of synthetic auxin action.

Classification of Common Synthetic Auxins

Synthetic auxins are categorized into several chemical families, each with distinct properties and uses.

| Chemical Family | Common Examples | Primary Agricultural Use |

| Phenoxy-carboxylic Acids | 2,4-D, MCPA, Mecoprop | Selective broadleaf weed control in grass crops (e.g., cereals, turf).[2][6][7] |

| Benzoic Acids | Dicamba | Control of broadleaf weeds, including perennials, in various crops.[2][7] |

| Pyridine Carboxylic Acids | Clopyralid, Picloram, Triclopyr, Fluroxypyr | Control of broadleaf weeds, brush, and invasive species.[7] |

| Quinoline Carboxylic Acids | Quinclorac | Control of certain grass and broadleaf weeds in rice and turf.[7] |

| Naphthalene Acetic Acids | Naphthaleneacetic acid (NAA) | Fruit thinning, prevention of pre-harvest fruit drop, rooting.[8] |

| Indolebutyric Acids | Indole-3-butyric acid (IBA) | Promoting adventitious root formation in cuttings.[8] |

Pre-Application: Strategic Planning for Optimal Efficacy

The success of any synthetic auxin application hinges on meticulous planning. Environmental conditions, formulation choice, and application timing are critical variables that must be managed to maximize performance and minimize risks.

Critical Environmental Factors

Environmental parameters at the time of application can dramatically influence the efficacy and off-target movement of synthetic auxins.

| Factor | Influence on Efficacy & Safety | Best Practices & Rationale |

| Temperature | High temperatures (>85°F / 29°C) can increase the volatility of certain formulations (especially esters), leading to vapor drift. High heat can also increase the rate of herbicide absorption but may stress the target weed, reducing translocation. | Apply when temperatures are moderate. Avoid applications during the hottest part of the day. This minimizes the potential for vaporization and ensures the target plant is metabolically active for effective uptake and translocation. |

| Wind Speed | High wind speeds (>10-15 mph) significantly increase the risk of physical spray drift, moving droplets off-target. Low wind or calm conditions can sometimes indicate a temperature inversion, which traps fine droplets and can lead to unpredictable, long-distance drift. | Apply when wind speeds are low but not completely calm. Check product labels for specific wind speed restrictions. This represents a balance between preventing drift and avoiding temperature inversions. |

| Humidity | Low relative humidity causes spray droplets to evaporate more quickly, reducing the time for foliar absorption. High humidity slows evaporation, increasing uptake. | Apply when relative humidity is higher (ideally >50%). Early morning applications are often preferable. This maximizes the duration the herbicide remains in a liquid state on the leaf surface, enhancing absorption. |

| Time of Day | Can influence temperature, humidity, and wind. Some studies suggest that the efficacy of certain auxins can vary with application time (day vs. night), potentially due to diurnal cycles in plant metabolism.[9] | Early morning or late evening applications often provide the best combination of moderate temperatures, higher humidity, and lower wind speeds. |

Formulation and Adjuvant Selection

The formulation of a synthetic auxin product dictates its physical and chemical properties.

-

Amine Salts: Have low volatility and are less prone to vapor drift compared to esters. They are water-soluble.

-

Esters: Are more oil-soluble and can penetrate the waxy cuticle of leaves more effectively than amines, but they can be significantly more volatile.[10]

-

Powders, Liquids, and Gels: Primarily used for horticultural applications like rooting. Powders adhere to the cutting surface, while liquid concentrates offer precise dilution control, and gels provide excellent surface contact.[6]

Adjuvants are critical for optimizing spray applications.

-

Surfactants (Non-ionic): Reduce the surface tension of spray droplets, allowing for better spreading and coverage on the leaf surface.

-

Drift Reduction Agents: Increase the viscosity of the spray solution, producing larger, heavier droplets that are less prone to drift.

-

Water Conditioners (e.g., Ammonium Sulfate): Can prevent the herbicide from being antagonized by hard water ions (e.g., Ca²⁺, Mg²⁺).

Application Protocols: From Broadacre to Propagation

The following protocols are designed as self-validating systems, incorporating steps for calibration, control, and assessment to ensure technical accuracy and repeatable results.

Protocol: Foliar Spray Application for Broadleaf Weed Control

This protocol is designed for the selective control of broadleaf weeds in tolerant grass crops.

Objective: To achieve >95% control of target broadleaf weeds with <5% injury to the crop.

Materials:

-

Calibrated boom sprayer

-

Appropriate personal protective equipment (PPE)

-

Selected synthetic auxin herbicide (e.g., 2,4-D Amine, Dicamba)

-

Recommended adjuvants (e.g., non-ionic surfactant, drift reduction agent)

-

Clean water source

-

Measuring containers

Procedure:

-

Field Scouting and Timing:

-

Identify the target weed species and confirm their susceptibility to the chosen herbicide.

-

Assess the growth stage of both the weeds and the crop. Weeds should be small and actively growing. The crop must be within the labeled growth stage for tolerance. Causality: Applying to small, active weeds ensures maximum uptake and translocation before they become hardened-off. Adhering to crop staging prevents significant injury.

-

-

Sprayer Calibration:

-

Ensure the sprayer is accurately calibrated to deliver the desired volume per unit area (e.g., 10-20 gallons per acre). Trustworthiness: Proper calibration is the single most important step to ensure the correct dose is applied. Over-application can cause crop injury, while under-application leads to poor weed control and promotes resistance.

-

-

Tank Mixing:

-

Fill the spray tank to 1/2 full with clean water.

-

Begin agitation.

-

Add water conditioners (if needed) and allow them to dissolve.

-

Add the synthetic auxin herbicide.

-

Continue filling the tank with water until it is 90% full.

-

Add the surfactant or other adjuvants.

-

Top off the tank with water and maintain agitation until spraying is complete. Causality: This mixing order (the W-A-L-E-S method for multiple products) prevents compatibility issues and ensures a homogenous solution.

-

-

Application:

-

Monitor environmental conditions (temperature, wind speed, humidity) before and during application. Cease application if conditions go outside the recommended range.

-

Use appropriate nozzles (e.g., low-drift air induction nozzles) and pressure to produce a medium-to-coarse droplet spectrum.

-

Maintain a consistent boom height and travel speed.

-

-

Post-Application Evaluation:

-

Scout the field 7-14 days after application.

-

Assess weed control efficacy by counting dead or dying plants in treated vs. untreated (control) areas.

-

Evaluate crop response, looking for any signs of epinasty, stunting, or other injury symptoms.[7]

-

Keep detailed records of the application date, products used, rates, weather conditions, and results.

-

Caption: Workflow for a scientifically sound foliar herbicide application.

Protocol: Basal Quick-Dip for Adventitious Rooting of Cuttings

This method is highly effective for the clonal propagation of numerous plant species.[11]

Objective: To induce uniform and robust root formation on vegetative cuttings.

Materials:

-

Healthy, turgid cuttings from stock plants

-

Synthetic auxin for rooting (e.g., IBA, NAA) in a concentrated liquid formulation

-

Solvent (if required by the formulation, e.g., ethanol)

-

Clean container for the dipping solution

-

Rooting substrate (e.g., perlite, vermiculite)

-

Trays or pots

Procedure:

-

Prepare Cuttings:

-

Take cuttings from healthy, disease-free stock plants. The cuttings should be of the appropriate physiological age (e.g., softwood, semi-hardwood).[6]

-

Using a sharp, sterile blade, trim the cuttings to the desired length and remove the lower leaves. Causality: A clean cut minimizes tissue damage and reduces the risk of disease entry. Removing lower leaves prevents rot in the substrate.

-

-

Prepare Auxin Solution:

-

Dilute the concentrated auxin to the desired final concentration (typically ranging from 500 to 10,000 ppm, depending on the species and cutting type).[11] Use the manufacturer's instructions and published literature as a guide.

-

Pour a small amount of the working solution into a clean container for dipping. Trustworthiness: Using a separate dipping container prevents contamination of the main stock solution.

-

-

Application:

-

Bundle a small number of cuttings or treat them individually.

-

Dip the basal 0.5 to 2 cm of the cuttings into the auxin solution for 1-5 seconds.[11]

-

Do not allow the solution to contact the foliage.

-

-

Planting and Culture:

-

Immediately insert the treated cuttings into the pre-moistened rooting substrate.

-

Place the trays under appropriate environmental conditions (e.g., high humidity, intermittent mist) to prevent desiccation while roots form.[12]

-

-

Evaluation:

-

After the expected rooting period (weeks to months), gently remove a sample of cuttings to assess root formation.

-

Compare the rooting percentage, root number, and root length to an untreated control group.

-

Mitigating Risks: Herbicide Resistance and Off-Target Movement

While highly effective, the widespread use of synthetic auxins has led to challenges that require proactive management.

Synthetic Auxin Resistance

The repeated use of the same herbicide mode of action selects for naturally occurring resistant individuals in a weed population. At least 27 weed species have evolved resistance to synthetic auxins.[13]

Common Auxin-Resistant Weeds:

-

Kochia scoparia (Kochia)[13]

-

Amaranthus tuberculatus (Tall Waterhemp)[13]

-

Raphanus raphanistrum (Wild Radish)[13]

-

Papaver rhoeas (Corn Poppy)[13]

Resistance Management Strategies:

-

Rotate Herbicides: Use herbicides with different modes of action in successive years or seasons.

-

Use Tank-Mixtures: Apply a mixture of two or more effective herbicide modes of action in a single application.

-

Employ Full Labeled Rates: Using reduced rates can allow moderately resistant individuals to survive and reproduce.

-

Integrate Non-Chemical Methods: Utilize cultural practices like crop rotation, cover crops, and mechanical tillage to manage the weed seed bank.[13]

Off-Target Movement

Damage to sensitive, non-target crops (e.g., soybeans, grapes, cotton) is a significant concern.[7][10] This occurs primarily through:

-

Spray Drift: The physical movement of spray droplets by wind during application.

-

Vapor Drift (Volatility): The movement of herbicide vapors after application, which can occur hours or even days later, especially with ester formulations under high temperatures.[10]

Mitigation is a regulatory and stewardship imperative. Always consult and follow the specific product label, which is a legal document, for application requirements designed to minimize drift.

References

-

Methods of Auxin Application in Cutting Propagation: A Review of 70 Years of Scientific Discovery and Commercial Practice. (n.d.). SciSpace. Retrieved from [Link]

-

Auxins: What are they used for?. (2024, June 13). Ficosterra. Retrieved from [Link]

-

Research explores factors influencing soybean injury by synthetic auxin herbicides. (2020, September 14). Weed Science Society of America. Retrieved from [Link]

-

Synthetic Auxins. (n.d.). NC State Extension Publications. Retrieved from [Link]

-

Practical Applications of Auxins. (n.d.). Biology Discussion. Retrieved from [Link]

-

Role and Applications of Auxins in Horticultural Practices. (2023, December 23). Agriculture Institute. Retrieved from [Link]

-

Revolutionizing plant propagation with synthetic auxin. (2024, February 28). Nanion Technologies. Retrieved from [Link]

-

Application time affects synthetic auxins herbicides in tank-mixture with paraquat on hairy fleabane control. (2021, June 16). SciELO. Retrieved from [Link]

-

Synthetic auxin herbicides: finding the lock and key to weed resistance. (n.d.). PubMed. Retrieved from [Link]

-

Synthetic Auxins. (n.d.). UC Agriculture and Natural Resources. Retrieved from [Link]

-

Grossmann, K. (2007). Auxin Herbicide Action: Lifting the Veil Step by Step. Plant Signaling & Behavior, 2(5), 421–423. Retrieved from [Link]

-

Li, M., et al. (2022). Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl. International Journal of Molecular Sciences, 23(14), 7733. Retrieved from [Link]

-

Synthetic Auxin Resistant Weeds. (n.d.). Herbicide Resistance Action Committee. Retrieved from [Link]

-

The differential binding and biological efficacy of auxin herbicides. (2022). Pest Management Science, 79(4), 1305-1315. Retrieved from [Link]

-

Todd, O. E., et al. (2020). Synthetic auxin herbicides: finding the lock and key to weed resistance. Plant Science, 295, 110332. Retrieved from [Link]

-

Synthetic Auxins Toxicity: Effects on Growth and Fatty Acid Composition in Etiolated and Green Spring Wheat Seedlings. (2024). International Journal of Molecular Sciences, 25(3), 1869. Retrieved from [Link]

-

Christoffoleti, P. J., et al. (2015). Auxinic herbicides, mechanisms of action, and weed resistance. Scientia Agricola, 72(4), 356-362. Retrieved from [Link]

-

Evaluation of One-Time Applications of Foliar Applied Auxin Co-Applied with Surfactant for Use in Commercial Cutting Propagation. (2023). Horticulturae, 9(12), 1269. Retrieved from [Link]

-

Auxin: Most Useful Plant Growth Regulator in the field of Agriculture. (2021). Journal of Emerging Technologies and Innovative Research (JETIR), 8(12). Retrieved from [Link]

Sources

- 1. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthetic auxin herbicides: finding the lock and key to weed resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. biologydiscussion.com [biologydiscussion.com]

- 6. Role and Applications of Auxins in Horticultural Practices - Agriculture Notes by Agriculture.Institute [agriculture.institute]

- 7. Synthetic Auxins | Herbicide Symptoms [ucanr.edu]

- 8. Auxins: What are they used for? [ficosterra.com]

- 9. scielo.br [scielo.br]

- 10. Synthetic Auxins | NC State Extension Publications [content.ces.ncsu.edu]

- 11. scispace.com [scispace.com]

- 12. mdpi.com [mdpi.com]

- 13. hracglobal.com [hracglobal.com]

Methyl (2-naphthoxy)acetate as a tool in chemical biology for auxin research

Application Note: Methyl (2-naphthoxy)acetate (Me-BNOA) in Chemical Biology

Executive Summary

Methyl (2-naphthoxy)acetate (Me-BNOA) is the methyl ester prodrug of the synthetic auxin 2-naphthoxyacetic acid (BNOA/2-NOA). While BNOA is widely recognized in agriculture for promoting fruit set (parthenocarpy), its methyl ester derivative serves a precise utility in chemical biology: the uncoupling of auxin signaling from auxin influx transport.

Unlike the free acid form, which is charged at physiological pH and relies partially on auxin influx carriers (e.g., AUX1/LAX) for cellular entry, Me-BNOA is highly lipophilic and membrane-permeable. It enters the cell via passive diffusion and is hydrolyzed intracellularly to the active free acid. This property makes Me-BNOA an essential tool for:

-

Validating Auxin Influx Transporters: Distinguishing between transport-dependent and transport-independent auxin responses.

-

Chemical Complementation: Rescuing phenotypes in influx-defective mutants (e.g., aux1).[1]

-

Bypassing pH Traps: Delivering auxin agonists directly to the cytosol regardless of apoplastic pH.

Technical Background & Mechanism of Action

The "Pro-Drug" Bypass Mechanism

The core utility of Me-BNOA lies in its ability to bypass the "chemiosmotic trap" and protein-mediated influx.

-

Endogenous Auxin (IAA): In the apoplast (pH ~5.5), ~15% of IAA is protonated (IAAH) and can diffuse; the rest (IAA-) requires active symporters (AUX1/LAX). Once inside the cytosol (pH ~7.0), it dissociates into the anion and is trapped unless exported by PINs/ABCBs.

-

Me-BNOA: Being an ester, it is uncharged and lipophilic. It diffuses rapidly across the plasma membrane, independent of pH gradients or transporter availability. Once cytosolic, ubiquitous carboxylesterases (e.g., the AMI/IAR families or general esterases) hydrolyze the methyl group, releasing the active BNOA anion.

Pathway Visualization

Caption: Me-BNOA enters via passive diffusion, bypassing AUX1, and is activated by cytosolic esterases to bind TIR1.

Experimental Applications & Protocols

Application 1: Dissecting Influx-Dependent vs. Independent Signaling

This assay determines if a specific phenotype (e.g., root gravitropism or elongation) is limited by auxin uptake. If Me-BNOA induces the phenotype in an aux1 mutant where IAA/BNOA (free acid) fails, the defect is confirmed as transport-related, not signaling-related.

Protocol: Comparative Root Growth Inhibition Assay

Materials:

-

Arabidopsis thaliana seeds: Wild Type (Col-0) and aux1-7 (null mutant).

-

Me-BNOA (dissolved in DMSO, 100 mM stock).

-

BNOA (Free Acid) (dissolved in DMSO, 100 mM stock).

-

1/2 MS Medium plates (1% sucrose, 0.8% agar, pH 5.7).

Step-by-Step Methodology:

-

Stock Preparation: Prepare 100 mM stocks of Me-BNOA and BNOA in DMSO. Store at -20°C. Note: Ensure Me-BNOA is anhydrous to prevent premature hydrolysis.

-

Plate Preparation: Pour 1/2 MS plates supplemented with a concentration gradient of both compounds: 0, 0.1, 0.5, 1.0, 5.0, and 10 µM.

-

Control: DMSO equivalent volume (0.01%).

-

-

Seed Sterilization & Stratification: Surface sterilize seeds (70% EtOH, 1 min; 20% Bleach, 10 min). Stratify at 4°C for 2 days in the dark.

-

Plating: Transfer seeds to plates (approx. 20 seeds per genotype/treatment).

-

Growth: Orient plates vertically in a growth chamber (22°C, 16h light/8h dark).

-

Analysis (Day 7):

-

Measure primary root length using ImageJ.

-

Calculate the Inhibition Index:

.

-

Expected Results (Data Validation):

| Compound | Genotype | Phenotype (Root Elongation) | Interpretation |

| BNOA (Free Acid) | Col-0 (WT) | Strong Inhibition (IC50 ~0.5 µM) | Normal uptake and signaling. |

| BNOA (Free Acid) | aux1 mutant | Reduced Inhibition (Resistant) | aux1 mutation blocks BNOA uptake. |

| Me-BNOA | Col-0 (WT) | Strong Inhibition | Diffuses in, hydrolyzed to BNOA. |

| Me-BNOA | aux1 mutant | Strong Inhibition (Susceptible) | Key Result: Me-BNOA bypasses the missing AUX1 transporter, restoring sensitivity. |

Application 2: Chemical Genomics / Esterase Profiling

Me-BNOA can be used to screen for mutants with defects in intracellular esterase activity or general xenobiotic metabolism. A mutant resistant to Me-BNOA but sensitive to BNOA (free acid) suggests a defect in the bio-activation (hydrolysis) step.

Workflow Visualization:

Caption: Screening workflow to identify esterase-deficient mutants using Me-BNOA resistance.

Critical Considerations & Troubleshooting

-

Stability: Methyl esters are prone to spontaneous hydrolysis in alkaline media. Ensure plant growth media is buffered to pH 5.7–5.8. Avoid autoclaving the compound; add it to the media after cooling (filter sterilization).

-

Fluorescence: The naphthalene ring in BNOA is fluorescent (Ex: ~280nm, Em: ~330-350nm). While Me-BNOA is also fluorescent, the quantum yield may differ from the free acid. This property can be exploited for HPLC tracking but is generally not bright enough for live-cell confocal microscopy compared to dedicated probes like NBD-auxins.

-

Specificity: While Me-BNOA bypasses influx carriers, the active metabolite (BNOA) is still a substrate for efflux carriers (PINs). Therefore, Me-BNOA treatment will still be subject to polar auxin transport (efflux) once hydrolyzed.

References

-

Swarup, R. et al. (2001). "Localization of the auxin permease AUX1 suggests two functionally distinct hormone transport pathways operate in the Arabidopsis root apex." Genes & Development.

-

Yang, Y. et al. (2006).[1] "The role of auxin influx in eukaryotic cells." Journal of Experimental Botany. (Demonstrates the use of influx inhibitors 1-NOA vs agonists).

-

Hoyerová, K. et al. (2018).[1] "Auxin influx inhibitors 1-NOA, 2-NOA, and CHPAA interfere with membrane dynamics in tobacco cells." Journal of Experimental Botany. (Discusses the transport dynamics of naphthoxyacetic acid derivatives).

-

Zhao, Y. (2010). "Auxin biosynthesis and its role in plant development." Annual Review of Plant Biology. (Context on auxin pro-drugs and metabolism).

-

PubChem Compound Summary. (2024). "Methyl (2-naphthoxy)acetate."[2] National Center for Biotechnology Information.

Sources

Troubleshooting & Optimization

Technical Support Center: Methyl (2-naphthoxy)acetate Handling Guide

Ticket ID: MNA-SOL-001 Status: Resolved Topic: Dissolution, Stability, and Assay Optimization for Methyl (2-naphthoxy)acetate Assigned Specialist: Senior Application Scientist, Bio-Assay Development

Executive Summary: Compound Profile

Before beginning, verify your compound's physicochemical properties. Methyl (2-naphthoxy)acetate is a lipophilic ester. Its handling requires balancing solubility (preventing precipitation) with stability (preventing hydrolysis).

| Property | Value | Implication for Assays |

| Molecular Weight | ~216.23 g/mol | Use this to calculate Molarity (10 mM is standard stock). |

| LogP (Lipophilicity) | ~2.5 - 3.0 | High. Prone to "crashing out" in aqueous media. |

| Functional Group | Methyl Ester | Labile. Susceptible to hydrolysis by serum esterases. |

| Primary Solvent | DMSO (Anhydrous) | Optimal for stock solutions (>50 mM). |

| Aqueous Solubility | Negligible | Do not dissolve directly in water or PBS. |

Module 1: Preparation of Stock Solutions

Objective: Create a stable, high-concentration stock solution free of aggregates.

Protocol: The "Anhydrous" Standard

Why this matters: Water introduced into the stock solution can catalyze premature hydrolysis of the methyl ester, degrading your compound before the assay begins.

-

Solvent Choice: Use DMSO (Dimethyl Sulfoxide), Anhydrous grade (≥99.9%) .

-

Alternative: Ethanol (absolute) can be used but evaporates rapidly, altering concentration over time. Avoid if possible.

-

-

Weighing: Weigh the solid compound into a glass vial (avoid polystyrene, which DMSO attacks).

-

Calculation:

-

Target Stock Concentration: 10 mM or 50 mM .

-

Formula:

-

-

Dissolution:

-

Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Module 2: Dilution Strategy (The "Anti-Crash" Protocol)